Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Description
Properties
Molecular Formula |
C16H31BN2O3Si |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3 |
InChI Key |
WNWWCURIUBPDBT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COCC[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound generally involves multi-step reactions combining pyrazole derivatives with dioxaborolane-containing intermediates, followed by the introduction of the trimethylsilyl group. Transition metal catalysis, particularly palladium or copper catalysts, is commonly employed to facilitate coupling reactions under controlled conditions.
Typical Synthetic Route
A representative synthetic pathway includes:
Step 1: Preparation of the Pyrazole Intermediate
Starting from a 4-methylpyrazole derivative, selective functionalization at the 5-position introduces the dioxaborolane moiety via borylation using bis(pinacolato)diboron under palladium catalysis.Step 2: Formation of the Methoxyethyl Linker
The pyrazole nitrogen is alkylated with a 2-(trimethylsilyl)ethoxymethyl halide to introduce the trimethylsilyl-containing ethoxy methyl group.Step 3: Final Coupling and Purification
The intermediate bearing the dioxaborolane and pyrazole moieties is purified, often by column chromatography, to yield the target compound.
Reaction Conditions
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are favored for borylation and coupling steps. Copper catalysts may also be used in some variants.
- Solvents: Common solvents include 1,4-dioxane, tetrahydrofuran (THF), or toluene.
- Temperature: Reactions are typically conducted at 60–80 °C to optimize yield without decomposing sensitive groups.
- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.
Industrial Scale Considerations
In industrial settings, batch or continuous flow reactors with automated control over temperature, pressure, and reaction time are utilized to enhance reproducibility and yield. Stringent monitoring of reaction parameters ensures the purity and consistency of the product.
Detailed Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 4-methylpyrazole derivative | Purity > 98% |
| Borylation reagent | Bis(pinacolato)diboron | Stoichiometric or slight excess |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | 1–5 mol% catalyst loading |
| Base | Potassium acetate or similar | Facilitates borylation |
| Solvent | 1,4-Dioxane or THF | Anhydrous conditions preferred |
| Temperature | 60–80 °C | Optimized per step |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or argon | To prevent oxidation |
| Purification method | Silica gel column chromatography | Hexanes/ethyl acetate gradient |
| Yield | 70–90% (step-dependent) | High purity product (>95%) |
Mechanistic Insights
The key mechanistic feature involves the palladium-catalyzed borylation of the pyrazole ring at the 5-position, forming the boronate ester (dioxaborolane). The trimethylsilyl group is introduced via nucleophilic substitution on the pyrazole nitrogen with a suitable silyl-containing electrophile. The dioxaborolane moiety's ability to form reversible covalent bonds with diols is exploited in further synthetic transformations or molecular recognition applications.
Research Findings and Literature Review
- The presence of the trimethylsilyl group significantly enhances the compound’s lipophilicity and stability, facilitating its use in organic frameworks and catalysis.
- Transition metal catalysis remains the most efficient method for installing the dioxaborolane functionality on the pyrazole ring, with palladium catalysts showing superior selectivity and yields.
- Industrial synthesis benefits from continuous flow techniques that improve reaction control and scalability.
- Comparative studies indicate that this compound’s unique combination of functional groups allows it to serve as a versatile building block in Suzuki-Miyaura cross-coupling and other organoboron chemistry.
Summary Table of Synthesis Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Borylation of pyrazole | Bis(pinacolato)diboron, Pd catalyst | 60–80 °C, inert atmosphere | Formation of 5-(dioxaborolane)pyrazole |
| 2 | N-alkylation with silyl ether | 2-(Trimethylsilyl)ethoxymethyl halide | Room temp to 60 °C | Introduction of trimethylsilyl methoxyethyl |
| 3 | Purification | Column chromatography | Ambient | Isolated pure this compound |
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into organic frameworks .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C23H39BN2O2Si
- Uses a triisopropylsilyl (TIPS) group instead of SEM. TIPS offers superior steric protection but requires harsher conditions for deprotection (e.g., fluoride ions). Application: Suitable for Suzuki-Miyaura cross-coupling reactions in rigid, conjugated systems .
Compound B : Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Molecular Formula : C11H21BO2Si
- Key Features :
- Contains an ethynyl spacer between the boron and silicon atoms, enabling conjugation in alkyne-based polymers.
- Lacks a heterocyclic core, limiting its utility in medicinal chemistry but expanding applications in materials science.
- Application : Used in synthesizing boron-doped carbon scaffolds for catalytic surfaces .
Compound C : 3-((tert-Butyldimethylsilyloxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Molecular Formula : C22H45BN2O4Si2
- Key Features :
- Incorporates both SEM and tert-butyldimethylsilyl (TBS) groups, providing dual protection for sensitive functional groups.
- Increased steric bulk from TBS reduces reactivity in nucleophilic substitutions but enhances stability in basic conditions.
- Application : Intermediate in peptide synthesis where orthogonal protection is required .
Reactivity and Stability
Biological Activity
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane (CAS Number: 2780325-20-2) is a silane compound that incorporates a pyrazole moiety and a boron-containing dioxaborolane. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H31BN2O3Si, with a molecular weight of 338.32 g/mol. Its structure features a trimethylsilyl group attached to an ethyl chain that connects to a methoxy group linked to a pyrazole ring substituted with a boron-containing dioxaborolane.
Antimicrobial Properties
Research has indicated that compounds containing pyrazole and boron moieties exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The presence of the dioxaborolane unit in the structure is associated with antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the ability of the boron atom to stabilize free radicals through electron donation .
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects in cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through the modulation of signaling pathways associated with cell proliferation and survival. Further research is needed to elucidate the specific pathways involved and to assess the compound's selectivity towards cancerous cells versus normal cells .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus | Potential use in developing new antibacterial agents |
| Antioxidant Capacity | Exhibited high radical scavenging activity in vitro | Could be beneficial in formulations aimed at reducing oxidative stress |
| Cytotoxicity Studies | Induced apoptosis in specific cancer cell lines | May lead to further development as an anticancer agent |
Q & A
Q. What are the optimal synthetic routes for preparing Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane?
The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the pyrazole boronate ester core by reacting 4-methylpyrazole with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
- Step 2: Functionalize the pyrazole with a methoxyethyl group using a nucleophilic substitution reaction. For example, react the boronate pyrazole with 2-bromoethyl methyl ether in the presence of a base like K₂CO₃ in DMF .
- Step 3: Introduce the trimethylsilane moiety via silylation. Use trimethylsilyl chloride (TMSCl) with a catalyst such as imidazole in dichloromethane under inert conditions . Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Identify characteristic peaks (e.g., trimethylsilane singlet at ~0.1 ppm, pyrazole protons at 6.5–7.5 ppm, and dioxaborolane methyl groups at 1.0–1.3 ppm) .
- FT-IR: Confirm boronate ester B-O bonds (~1350 cm⁻¹) and siloxane Si-O stretches (~1050 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate challenges in cross-coupling reactions involving the boronate ester moiety?
- Moisture Sensitivity: Conduct reactions under strict anhydrous conditions (e.g., Schlenk line, molecular sieves) to prevent hydrolysis of the boronate ester .
- Catalyst Optimization: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to enhance Suzuki-Miyaura coupling efficiency. For electron-deficient aryl partners, additives like Cs₂CO₃ improve yields .
- Competitive Side Reactions: Suppress protodeboronation by avoiding strong acids. Use mixed solvent systems (e.g., THF/H₂O 10:1) to stabilize the boronate intermediate .
Q. How can computational methods predict reactivity trends for this compound?
- DFT Calculations: Model the boronate ester’s electrophilicity using Fukui indices to predict regioselectivity in cross-coupling reactions .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide drug design. The silane group may influence binding via hydrophobic interactions .
- Solvent Effects: Use COSMO-RS simulations to optimize reaction solvents for solubility and stability .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects: Variable-temperature NMR can reveal conformational exchange in the methoxyethyl chain (e.g., coalescence temperature studies) .
- 2D NMR (COSY, HSQC): Assign overlapping proton environments, such as pyrazole C-H vs. dioxaborolane methyl groups .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. Use SHELX programs for refinement .
Q. What are the limitations of current purification methods for this compound?
- Column Chromatography: The silane group may cause tailing on silica gel. Switch to reverse-phase C18 columns with acetonitrile/water gradients .
- Crystallization Challenges: Low polarity of the compound hinders crystallization. Use mixed solvents (e.g., hexane/ethyl acetate) with slow evaporation .
- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., hydrolyzed boronate esters) for targeted removal .
Data Contradiction Analysis
Q. Why do cross-coupling yields vary significantly across published protocols?
- Catalyst Loading: Overly low Pd concentrations (<1 mol%) may stall reactions, while excess catalyst promotes side reactions .
- Substrate Ratios: A 1:1.2 ratio of boronate to aryl halide minimizes homo-coupling byproducts. Deviations lead to inconsistent yields .
- Oxygen Sensitivity: Trace O₂ oxidizes Pd(0) to Pd(II), deactivating the catalyst. Use degassed solvents and inert atmospheres .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
